N,N,2-trimethyl-5-nitrobenzenesulfonamide
Overview
Description
“N,N,2-trimethyl-5-nitrobenzenesulfonamide”, also known as BRL-50481, is a C-nitro compound that is benzene substituted by N,N-dimethylaminosulfonyl, methyl, and nitro groups at positions 1, 2, and 5, respectively . It is a phosphodiesterase inhibitor selective for the PDE7 subtype (Ki = 180 nM) . It has a role as an EC 3.1.4.53 (3’,5’- cyclic-AMP phosphodiesterase) inhibitor, a geroprotector, and a bone density conservation agent .
Molecular Structure Analysis
The molecular formula of “N,N,2-trimethyl-5-nitrobenzenesulfonamide” is C9H12N2O4S . Its molecular weight is 244.27 g/mol . The IUPAC name is N,N,2-trimethyl-5-nitrobenzenesulfonamide .Physical And Chemical Properties Analysis
“N,N,2-trimethyl-5-nitrobenzenesulfonamide” appears as a white to light yellow powder or crystal . The melting point ranges from 71.0 to 75.0 °C .Scientific Research Applications
Application in Asthma Research
Specific Scientific Field
This application falls under the field of Immunology and Pulmonology .
Summary of the Application
BRL-50481 has been used in research to study its effects on ovalbumin-induced asthmatic lung inflammation exacerbated by co-exposure to Asian sand dust (ASD) in a murine model .
Methods of Application
The study involved the administration of BRL-50481, a phosphodiesterase 7 (PDE7) inhibitor, in a mouse model. The mice were challenged with ovalbumin (OVA) to induce asthmatic lung inflammation, and then co-exposed to ASD .
Results or Outcomes
The administration of BRL-50481 significantly reduced airway hyperresponsiveness (AHR), infiltration of inflammatory cells into the lungs, and the levels of type 2 T helper cell-related cytokines, antigen-specific immunoglobulins, and mucin. This suggests that PDE7 inhibition can be a therapeutic strategy for inflammatory lung diseases and asthma .
Application in Osteoporosis Treatment
Specific Scientific Field
This application falls under the field of Orthopedics and Endocrinology .
Summary of the Application
BRL-50481 has been shown to increase mineralization activity in osteoblasts, suggesting a potential role for PDE7 inhibitors in the treatment of osteoporosis .
Methods of Application
The exact methods of application are not specified in the sources. However, it is mentioned that BRL-50481 was applied to osteoblasts differentiated from human Mesenchymal Stem Cells (hMSC) .
Results or Outcomes
The application of BRL-50481 led to an increase in mineralization in osteoblasts. This suggests that BRL-50481, and PDE7 inhibitors in general, could potentially be used in the treatment of osteoporosis .
Application in T Cell Related Diseases
Specific Scientific Field
This application falls under the field of Immunology .
Summary of the Application
BRL-50481 has been suggested as a potential treatment target for T cell related diseases .
Methods of Application
The exact methods of application are not specified in the sources. However, it is mentioned that BRL-50481 was found to be a selective inhibitor of hrPDE7A1 .
Results or Outcomes
The application of BRL-50481 showed potential in the treatment of T cell related diseases. However, the exact results or outcomes are not specified in the sources .
Application in Airway Diseases
Specific Scientific Field
This application falls under the field of Pulmonology .
Summary of the Application
BRL-50481 has been suggested as a potential treatment target for airway diseases .
Results or Outcomes
The application of BRL-50481 showed potential in the treatment of airway diseases. However, the exact results or outcomes are not specified in the sources .
Application in Central Nervous System (CNS) Disorders
Specific Scientific Field
This application falls under the field of Neurology .
Summary of the Application
BRL-50481 has been suggested as a potential treatment target for Central Nervous System (CNS) disorders .
Results or Outcomes
The application of BRL-50481 showed potential in the treatment of CNS disorders. However, the exact results or outcomes are not specified in the sources .
Application in In Vitro Studies in Human Monocytes, Lung Macrophages, and CD8+ T-Lymphocytes
Summary of the Application
BRL-50481 has been used in in vitro studies involving human monocytes, lung macrophages, and CD8+ T-lymphocytes .
Methods of Application
The exact methods of application are not specified in the sources. However, it is mentioned that BRL-50481 was used in these in vitro studies .
Results or Outcomes
The application of BRL-50481 showed potential in these in vitro studies. However, the exact results or outcomes are not specified in the sources .
properties
IUPAC Name |
N,N,2-trimethyl-5-nitrobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-7-4-5-8(11(12)13)6-9(7)16(14,15)10(2)3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIUFCJFLGCQPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195832 | |
Record name | N,N,2-trimethyl-5-nitro-Benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30195832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,2-trimethyl-5-nitrobenzenesulfonamide | |
CAS RN |
433695-36-4 | |
Record name | N,N,2-Trimethyl-5-nitrobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=433695-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BRL-50481 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0433695364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N,2-trimethyl-5-nitro-Benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30195832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BRL-50481 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03G869PR3P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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